N-(3,4-dihydro-2H-chromen-6-ylmethyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
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Overview
Description
N-[(3,4-DIHYDRO-2H-1-BENZOPYRAN-6-YL)METHYL]-8-METHYL-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of benzopyran and benzodioxepine, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-DIHYDRO-2H-1-BENZOPYRAN-6-YL)METHYL]-8-METHYL-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBOXAMIDE typically involves multi-step organic reactions. The initial steps often include the formation of the benzopyran and benzodioxepine rings through cyclization reactions. Subsequent steps involve the introduction of functional groups and the coupling of these rings to form the final compound. Common reagents used in these reactions include catalysts such as palladium or platinum, and solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-DIHYDRO-2H-1-BENZOPYRAN-6-YL)METHYL]-8-METHYL-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Sodium hydroxide, potassium tert-butoxide, polar aprotic solvents.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and substituted derivatives of the original compound.
Scientific Research Applications
N-[(3,4-DIHYDRO-2H-1-BENZOPYRAN-6-YL)METHYL]-8-METHYL-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or neuroprotective effects.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(3,4-DIHYDRO-2H-1-BENZOPYRAN-6-YL)METHYL]-8-METHYL-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBOXAMIDE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Similar Compounds
Benzopyran derivatives: Compounds with similar benzopyran structures, such as flavonoids, which are known for their antioxidant properties.
Benzodioxepine derivatives: Compounds with benzodioxepine structures, which may have similar chemical reactivity and biological activity.
Uniqueness
N-[(3,4-DIHYDRO-2H-1-BENZOPYRAN-6-YL)METHYL]-8-METHYL-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBOXAMIDE is unique due to its combined benzopyran and benzodioxepine structures, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic uses compared to compounds with only one of these structural elements.
Properties
Molecular Formula |
C21H23NO4 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(3,4-dihydro-2H-chromen-6-ylmethyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C21H23NO4/c1-14-10-19-20(26-9-3-8-25-19)12-17(14)21(23)22-13-15-5-6-18-16(11-15)4-2-7-24-18/h5-6,10-12H,2-4,7-9,13H2,1H3,(H,22,23) |
InChI Key |
FXUYZZCFJXMCRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C(=O)NCC3=CC4=C(C=C3)OCCC4)OCCCO2 |
Origin of Product |
United States |
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